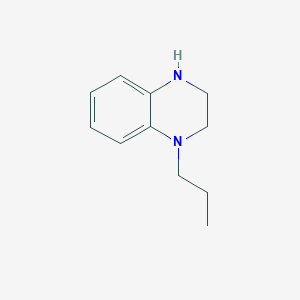
1-Propyl-1,2,3,4-tetrahydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-1,2,3,4-tetrahydroquinoxaline is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-Propyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through various chemical pathways that involve the reduction of quinoxaline derivatives. The synthesis typically employs methods such as domino reactions and cyclization techniques that yield high purity and yield rates.
Key Synthesis Methods:
- Reduction of Quinoxaline: Utilizing reducing agents to convert quinoxaline into tetrahydroquinoxaline derivatives.
- Cyclization Reactions: Employing acid-catalyzed or metal-promoted cyclization to achieve the desired tetrahydroquinoxaline structure .
Pharmacological Applications
The pharmacological potential of this compound has been explored in various studies, highlighting its role as a therapeutic agent.
Neuroprotective Effects
Research indicates that tetrahydroquinoxalines exhibit neuroprotective properties. Compounds in this class have been evaluated for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. For instance, certain derivatives have shown promise in reversing hyperalgesia in neuropathic pain models .
Antimicrobial Activity
Tetrahydroquinoxalines have demonstrated antimicrobial properties against various pathogens. They are being investigated for their efficacy as bactericides and fungicides, indicating potential applications in treating infections .
Anti-inflammatory Properties
Some studies have suggested that these compounds may possess anti-inflammatory effects, making them candidates for treating conditions characterized by inflammation .
Neuroprotective Studies
A study focused on the synthesis of nNOS inhibitors derived from tetrahydroquinoxalines reported significant efficacy in preclinical models for treating neuropathic pain. The compound tested showed a marked reduction in pain response at doses as low as 30 mg/kg .
Antimicrobial Testing
Another investigation assessed the antibacterial and antifungal activities of synthesized tetrahydroquinoline derivatives. The results indicated that several compounds displayed potent activity against both Gram-positive and Gram-negative bacteria as well as various fungi .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Eigenschaften
CAS-Nummer |
103639-83-4 |
|---|---|
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
4-propyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C11H16N2/c1-2-8-13-9-7-12-10-5-3-4-6-11(10)13/h3-6,12H,2,7-9H2,1H3 |
InChI-Schlüssel |
TXAWJRGNIKQFAZ-UHFFFAOYSA-N |
SMILES |
CCCN1CCNC2=CC=CC=C21 |
Kanonische SMILES |
CCCN1CCNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















